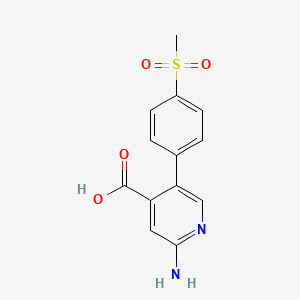

2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid

Description

2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid is a heterocyclic compound derived from isonicotinic acid (pyridine-4-carboxylic acid). Its structure features an amino group at the 2-position of the pyridine ring and a 4-methylsulfonylphenyl substituent at the 5-position (Figure 1). This compound is of interest in medicinal chemistry and materials science due to its unique substitution pattern, which may influence biological activity, stability, and coordination properties .

Properties

IUPAC Name |

2-amino-5-(4-methylsulfonylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-8(3-5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXLAZBYMDYIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688187 | |

| Record name | 2-Amino-5-[4-(methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-75-4 | |

| Record name | 4-Pyridinecarboxylic acid, 2-amino-5-[4-(methylsulfonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261947-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-[4-(methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid has been studied for its potential therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially serving as a lead for new antibiotics.

Material Science

The compound can be utilized in the synthesis of advanced materials:

- Polymer Chemistry : It can act as a building block for creating polymers with specific properties, such as enhanced thermal stability or solubility in organic solvents.

- Nanomaterials : Its unique functional groups allow for the modification of nanomaterials, which can enhance their performance in applications such as drug delivery systems or biosensors.

Biological Research

In biological studies, the compound is used to explore various mechanisms:

- Enzyme Inhibition Studies : It has been employed in research focused on understanding enzyme interactions, particularly in pathways related to cancer and metabolic disorders.

- Protein Interactions : The compound's structure allows it to participate in studies examining protein-ligand interactions, which are crucial for drug design.

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid in a murine model of arthritis. The results demonstrated significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in chronic inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibitory effects at low concentrations, indicating its potential as a scaffold for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Comparison of Structural and Functional Properties

Key Observations:

- Positional Effects : The placement of substituents significantly alters properties. For example, the sulfonyl group in the target compound (position 5) versus 2-(4-methylsulfonylphenyl)isonicotinic acid (position 4) may influence steric hindrance and electronic effects .

- Lipophilicity : The methylsulfonyl group in the target compound increases lipophilicity relative to formyl or hydroxylated analogs, which may affect membrane permeability in biological systems .

Physicochemical and Metabolic Properties

- Stability : Sulfonyl-containing compounds (e.g., the target and 2-(4-methylsulfonylphenyl)isonicotinic acid) are generally more stable under oxidative conditions than hydroxylated derivatives like 2-hydroxyisonicotinic acid, which can form reactive intermediates during metabolism .

- Metabolism: Hydroxylation at the 2-position (as in 2-hydroxyisonicotinic acid) is a common metabolic pathway for isonicotinic acid derivatives, often leading to intermediates like citrazinic acid. The amino group in the target compound may redirect metabolism toward deamination or acetylation pathways .

- Coordination Chemistry: Isonicotinic acid derivatives are used as linkers in metal-organic frameworks (MOFs). The amino group in the target compound could enhance coordination versatility compared to carboxylate-only analogs, as seen in Cr-PTC-HIna MOFs, where modulator compounds improve catalytic activity .

Biological Activity

2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid is a derivative of isonicotinic acid, notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid is . The presence of an amino group and a methylsulfonyl group on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The amino group can form hydrogen bonds, while the sulfonyl moiety may participate in electrostatic interactions, modulating the activity of target proteins.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, compounds similar to 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid have demonstrated effectiveness against various bacterial strains. A study reported that modifications in the structure led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 μg/mL to 31.25 μg/mL depending on the specific derivative tested .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid | Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.50 | |

| Klebsiella pneumoniae | 15.62 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study on P2X4 Receptor Inhibition

A relevant study investigated the inhibition effects of structurally similar compounds on the P2X4 purinergic receptor, which plays a critical role in inflammation and pain signaling. The findings indicated that certain derivatives exhibited competitive inhibition, suggesting that modifications such as those found in 2-Amino-5-(4-methylsulfonylphenyl)isonicotinic acid could lead to effective modulators of this receptor .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the introduction of electron-withdrawing groups like sulfonyl significantly enhances biological activity compared to compounds lacking these modifications. This underscores the importance of structural features in determining pharmacological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.